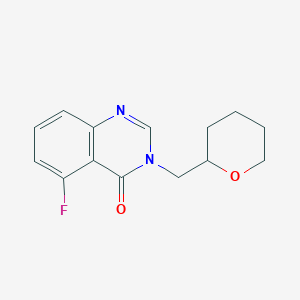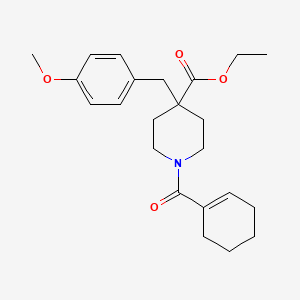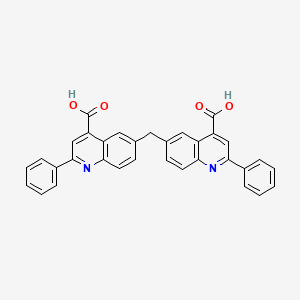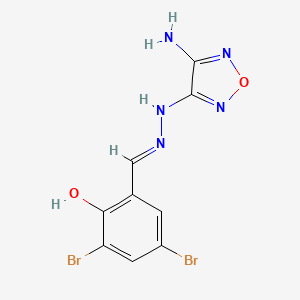![molecular formula C11H11N5O2 B6095279 7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)
7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as HPP-CP, is a novel compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications.
作用機序
The mechanism of action of 7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not yet fully understood. However, studies have suggested that it may inhibit the activity of specific enzymes involved in cancer cell growth and viral replication. Additionally, this compound has been found to modulate the activity of certain neurotransmitters in the brain, potentially contributing to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and protect against oxidative stress. In animal studies, this compound has been found to improve cognitive function and memory, potentially making it a viable treatment option for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its unique chemical structure, which may provide novel insights into the mechanisms of action of other drugs and compounds. Additionally, this compound has demonstrated promising results in various scientific research applications, making it a potential candidate for further study. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain in large quantities for certain studies.
将来の方向性
There are several potential future directions for the study of 7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and antiviral therapy. Furthermore, the development of new synthesis methods for this compound may increase its availability and facilitate further study.
合成法
The synthesis method for 7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the reaction of 4-chloro-6-(3-hydroxypropyl)pyridazine with 5-aminotetrazole in the presence of a base, followed by cyclization with formic acid. This process yields this compound as a white crystalline solid with a purity of over 99%.
科学的研究の応用
7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has shown promising results in various scientific research applications, including as an anticancer agent, an antiviral agent, and a potential treatment for Alzheimer's disease. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. Furthermore, this compound has been found to have neuroprotective effects, potentially making it a viable treatment option for Alzheimer's disease.
特性
IUPAC Name |
11-(3-hydroxypropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c17-5-1-3-15-4-2-9-8(10(15)18)6-12-11-13-7-14-16(9)11/h2,4,6-7,17H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFYQNFXEXPLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6095238.png)

![1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6095255.png)
![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)

![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095275.png)

![7-(2,2-dimethylpropyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6095302.png)
![(6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine](/img/structure/B6095304.png)
![1-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6095309.png)
